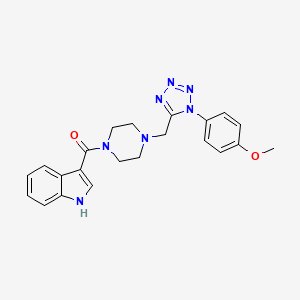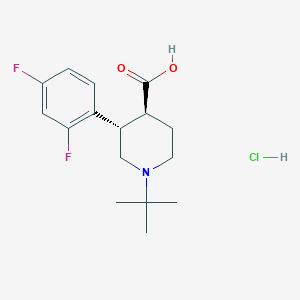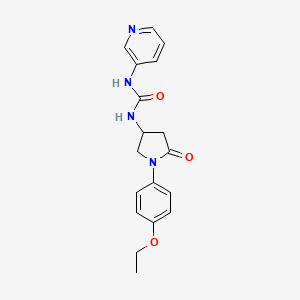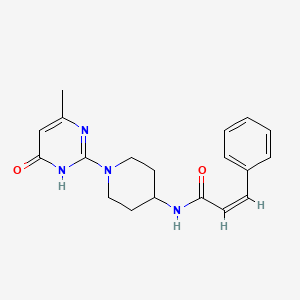![molecular formula C22H14ClNO3 B2511447 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1564281-09-9](/img/structure/B2511447.png)
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one, is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are synthesized through various methods and are characterized by their unique molecular structures, which contribute to their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of α-chloroimines with other compounds. For instance, the reaction of α-chloroimines with homophthalic anhydrides leads to the formation of isoquinoline ring systems, as seen in the synthesis of furo[3,4-c]isoquinolinediones and related compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, involving key steps such as Michael addition reactions, as seen in the synthesis of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as single crystal X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of a related compound, (3E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-arylprop-2-en-1-ones, was determined using XRD and supported by density functional theory (DFT) calculations . These techniques provide detailed insights into the molecular geometry, electronic structure, and conformation of the molecules.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to their functional groups. The presence of a chloro substituent and an enoyl group in the compound suggests potential reactivity in nucleophilic substitution reactions and addition reactions, respectively. The specific chemical reactions of the compound are not described in the provided papers, but the reactivity can be inferred based on the functional groups present and the reactions observed in structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Techniques such as DFT calculations and spectroscopic methods (FTIR, NMR) are used to predict and confirm these properties. For instance, DFT calculations were used to investigate the electronic structure, chemical reactivity, and optical properties of (3E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-arylprop-2-en-1-ones . Similarly, the novel compound 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was characterized by X-ray crystallography and DFT to study its molecular geometry, hyperpolarizability, and molecular electrostatic potential . These studies provide a comprehensive understanding of the behavior of quinoline derivatives in different chemical environments.
Applications De Recherche Scientifique
Antimalarial Activity
Compounds related to the chemical structure have been synthesized and evaluated for their antimalarial activity against P. falciparum. Certain derivatives showed promising antimalarial properties, suggesting potential for the development of new antimalarial agents (Alam et al., 2011).
Antimicrobial and Antifungal Screening
A novel series of derivatives incorporating similar structural motifs have been synthesized and evaluated for antibacterial and antifungal activity. The study demonstrated the compounds' potential as antimicrobial agents, highlighting the significance of the quinoline moiety in developing new therapeutic agents (Savaliya, 2022).
Anticancer Properties
Derivatives featuring similar structural characteristics have been identified as potential anticancer agents, with certain compounds exhibiting significant antiproliferative activities against various tumor cells in vitro. This research opens avenues for the development of novel anticancer drugs targeting specific molecular pathways (Zhang et al., 2019).
Anti-inflammatory and Antibacterial Properties
Further research into quinoline-attached furan-2(3H)-ones has revealed compounds with significant anti-inflammatory and antibacterial activities, offering reduced gastrointestinal toxicity and lipid peroxidation compared to standard treatments. This suggests their potential as safer therapeutic agents for treating inflammation and bacterial infections (Alam et al., 2011).
Anti-tuberculosis Activity
A one-pot synthesis approach led to the creation of compounds evaluated for their anti-tuberculosis activity, demonstrating the chemical framework's versatility in addressing various infectious diseases (Bai et al., 2011).
Mécanisme D'action
Target of Action
The compound “6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one” is a quinolinone derivative. Quinolinones are a class of compounds known to have diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . The specific targets of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action of quinolinones often involves interactions with enzymes or receptors in the cell. For example, some quinolinones inhibit DNA gyrase, an enzyme involved in DNA replication, leading to antibacterial effects . The exact mode of action of “6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one” would need to be determined experimentally.
Biochemical Pathways
Depending on their specific targets, quinolinones can affect various biochemical pathways. For instance, if a quinolinone targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on the cell’s metabolism .
Result of Action
The result of a compound’s action depends on its specific targets and mode of action. For example, if a compound inhibits a key enzyme in a cellular pathway, the result could be cell death, reduced cell proliferation, or other changes in cell behavior .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Propriétés
IUPAC Name |
6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-6H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13,15H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOGODDQDBWNE-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2511367.png)
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)




![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)
![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)

